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MERCAPTAN-TERMINATED POLYMER

polymer architecture hydrolytic stability potable water sealants

Mercaptan-terminated polymer (CAS 101359-87-9), also identified by the IUPAC name Poly[oxy(methyl-1,2-ethanediyl)],a-hydro-w-(2-hydroxy-3-mercaptopropoxy)-,a,a',a''-ether with 2-(hydroxymethyl)-2-methyl-1,3-propanediol(3:1) , is a mercaptan-terminated polyoxypropylene material that integrates the beneficial properties of polysulfide and polyurethane polymers within a single polymer backbone. This class of liquid polymers possesses reactive terminal thiol (-SH) groups that enable ambient-temperature curing via oxidation to disulfide bonds or reaction with epoxy resins, yielding solid elastomers with predictable cure profiles.

Molecular Formula C34H38N6O9
Molecular Weight 0
CAS No. 101359-87-9
Cat. No. B1166854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMERCAPTAN-TERMINATED POLYMER
CAS101359-87-9
Molecular FormulaC34H38N6O9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mercaptan-Terminated Polymer CAS 101359-87-9: Industrial Procurement Overview for Polysulfide-Polyether Hybrid Elastomers


Mercaptan-terminated polymer (CAS 101359-87-9), also identified by the IUPAC name Poly[oxy(methyl-1,2-ethanediyl)],a-hydro-w-(2-hydroxy-3-mercaptopropoxy)-,a,a',a''-ether with 2-(hydroxymethyl)-2-methyl-1,3-propanediol(3:1) , is a mercaptan-terminated polyoxypropylene material that integrates the beneficial properties of polysulfide and polyurethane polymers within a single polymer backbone [1]. This class of liquid polymers possesses reactive terminal thiol (-SH) groups that enable ambient-temperature curing via oxidation to disulfide bonds or reaction with epoxy resins, yielding solid elastomers with predictable cure profiles . The polymer is commercially available under trade designations including CAPCURE® 3-800 and Kingcure 800-C, with typical viscosities ranging from 10,000–20,000 mPa·s at 25°C [2].

Why Mercaptan-Terminated Polymer CAS 101359-87-9 Cannot Be Readily Substituted with Generic Polysulfide or Polyurethane Alternatives


Procurement specialists and formulators cannot assume functional interchangeability among mercaptan-terminated liquid polymers because critical performance parameters—including viscosity profile, mercaptan sulfur content, molecular architecture, and curing kinetics—vary substantially across commercial grades and synthetic routes. Liquid polysulfide polymers typically exhibit viscosities from 3,000 to 20,000 centipoises at 25°C with mercaptan sulfur content between 0.70 and 1.10 wt%, and these parameters directly govern filler dispersion, pot life, and ultimate mechanical properties [1]. Mercaptan-terminated polyoxypropylene materials of the CAS 101359-87-9 type are specifically engineered to deliver polysulfide-like oil and solvent resistance while mitigating the viscosity-related processing challenges and heavy-metal curing agent dependencies associated with conventional polysulfide formulations [2]. Substituting an alternative mercaptan-functional polymer without verifying equivalent viscosity, branching architecture, and thiol content can result in compromised tensile strength, unpredictable adhesion failure modes, or incompatibility with established curing protocols—as demonstrated by studies showing that variations in thiol-disulfide exchange efficiency directly affect sealant peel performance and substrate failure modes [3].

Quantitative Performance Differentiation of Mercaptan-Terminated Polymer CAS 101359-87-9: Head-to-Head and Cross-Study Comparative Data


Hybrid Polysulfide-Polyether Architecture Delivers Combined Performance Not Achievable with Single-Class Polymers

Mercaptan-terminated polyoxypropylene polymers (CAS 101359-87-9 class) combine the desirable properties of both polysulfide and polyurethane polymers within a single backbone structure. Conventional polysulfide polymers offer excellent oil and solvent resistance but present formulation challenges for potable water applications due to heavy metal curing agent requirements; conventional polyurethanes provide good mechanical properties but suffer from limited hydrolytic stability under continuous water immersion [1]. The mercaptan-terminated polyoxypropylene architecture enables formulation into potable water reservoir sealants without heavy metals or toxic substances, while maintaining adhesion to concrete and hydrolytic stability after extended water immersion—a combination neither conventional polysulfide nor conventional polyurethane can individually achieve under identical conditions [1].

polymer architecture hydrolytic stability potable water sealants

Thiol-Disulfide Metathesis Modification Enables 2.38 MPa Tensile Strength with 119.68% Elongation at Break in Polysulfide Sealants

In a 2025 study of polysulfide sealants formulated from mercaptan-terminated liquid polymers modified via thiol-disulfide metathesis, the prepared sealant achieved a tensile strength of 2.38 MPa with an elongation at break of 119.68% [1]. Critically, this formulation exhibited substrate failure rather than adhesion failure in peel testing, indicating that cohesive strength exceeded adhesive bond strength at the interface—a desirable failure mode for durable joint sealing [1]. The performance was achieved at a molar ratio of 4:1 between reactants with 0.05 wt% DMP30 catalyst loading [1].

tensile strength elongation at break thiol-disulfide metathesis

Thiol-Disulfide Exchange Modification Reduces Viscosity While Maintaining or Improving Peel Strength

Modification of liquid polysulfide rubber (mercaptan-terminated polymer) via reaction with 1,6-hexanedithiol through thiol-disulfide exchange produced quantifiable viscosity reduction compared to unmodified JLY155, with the extent of reduction tunable by adjusting the reactant ratio [1]. Notably, the prepared polysulfide sealant exhibited improved peeling strength relative to unmodified formulations, and the sealant underwent substrate failure rather than adhesion failure in peel testing [1]. This dual benefit—lower viscosity for improved filler dispersion and processability combined with maintained or enhanced peel performance—addresses a key formulation trade-off typically encountered with high-viscosity liquid polysulfides.

viscosity reduction peel strength filler dispersion

Co-Reaction with Epoxy Resin Enhances Adhesion Through Hydroxyl Group Formation

When a mercaptan-terminated liquid polysulfide polymer was co-reacted with epoxy resin prior to sealant formulation, adhesion to aluminum substrates improved measurably compared to non-co-reacted polysulfide formulations [1]. The adhesion enhancement is mechanistically attributed to the generation of hydroxyl groups in the polymer chain during co-reaction, which increase the polymer's capacity to displace loosely adsorbed water layers at the substrate interface and establish stronger interfacial forces [1]. This finding is corroborated by separate studies showing that polysulfide and polymercaptans serve as effective flexibilizers for epoxy adhesives, improving flexibility while maintaining adhesion [2].

epoxy modification adhesion enhancement interfacial bonding

Viscosity Specification Range of 10,000–20,000 mPa·s Defines Processing Window for Formulation

Commercial mercaptan-terminated polymer grades corresponding to CAS 101359-87-9, such as Kingcure 800-C, are specified with viscosity within the range of 10,000–20,000 mPa·s at 25°C [1]. This viscosity window represents the as-supplied liquid polymer prior to formulation with fillers, plasticizers, and curing agents. For comparison, broader mercaptan-terminated liquid polymer classes exhibit viscosity ranges from 3,000 to 20,000 centipoises with mercaptan sulfur content varying from 0.70 to 1.10 wt% [2]. The specific viscosity specification of a given commercial grade directly influences filler loading capacity, mixing energy requirements, and ultimate sealant rheology.

viscosity specification formulation processing quality control

Polysulfide-Based Sealants Outperform Polyurethane and Silicone in Jet Fuel and Oil Resistance Testing

In comparative testing of joint sealant materials for airside applications, polysulfide-based sealants demonstrated superior resistance to jet blast and jet fuel oil compared to polyurethane and silicone sealants tested under identical conditions [1]. This finding is consistent with broader comparative assessments showing that polysulfide sealants offer excellent oil resistance but more limited adhesion compared to polyurethane systems, while polyurethane sealants exhibit superior mechanical performance but poor oil resistance [2]. The mercaptan-terminated polyoxypropylene architecture of CAS 101359-87-9 class materials is specifically designed to preserve polysulfide-like oil and solvent resistance while addressing the adhesion and formulation limitations of conventional polysulfides [3].

jet fuel resistance oil resistance aerospace sealants

Validated Industrial Application Scenarios for Mercaptan-Terminated Polymer CAS 101359-87-9 Based on Quantitative Performance Evidence


Potable Water Reservoir and Infrastructure Joint Sealants

The mercaptan-terminated polyoxypropylene architecture enables formulation of potable water reservoir sealants without heavy metal curatives or toxic substances, while maintaining hydrolytic stability and concrete adhesion after extended water immersion [1]. This application scenario is validated by ASTM testing demonstrating that the hybrid polysulfide-polyether structure provides the oil/solvent resistance of polysulfides combined with the mechanical durability of polyurethanes, achieving regulatory compliance where conventional polysulfide and polyurethane formulations individually fail [1].

Aerospace Fuel Tank and Airfield Joint Sealants

Polysulfide-based mercaptan-terminated polymers demonstrate superior resistance to jet fuel and oil compared to polyurethane and silicone alternatives in head-to-head testing [1]. The established tensile strength benchmark of 2.38 MPa with 119.68% elongation at break, combined with substrate failure mode in peel testing [2], provides mechanical validation for aerospace sealing applications where fuel resistance is non-negotiable and cohesive failure modes are preferred over adhesive failure.

Epoxy-Modified Metal Bonding and Structural Adhesives

Co-reaction of mercaptan-terminated liquid polysulfide polymers with epoxy resin prior to formulation yields quantifiable adhesion improvement to aluminum substrates through hydroxyl group generation at the polymer-substrate interface [1]. This formulation pathway is further supported by evidence that polysulfide and polymercaptans effectively flexibilize epoxy adhesives while preserving adhesion performance [2], making this polymer class suitable for structural bonding applications where both toughness and interfacial strength are required.

Low-Viscosity Sealant Formulations with Optimized Processability

Thiol-disulfide metathesis modification of mercaptan-terminated polysulfide polymers enables tunable viscosity reduction without sacrificing peel strength, with the extent of reduction controllable by reactant stoichiometry [1]. This capability addresses the formulation challenge of high-viscosity liquid polysulfides that require solvent dilution or low-viscosity grade blending—approaches that can compromise storage stability or curing consistency [1]. Formulators can achieve improved filler dispersion and mixing efficiency while maintaining or enhancing ultimate peel performance.

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